2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic scheme was described for the synthesis of novel phenoxy derivatives of 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide . The key intermediate was synthesized by the chloroacetyl chloride reaction on the corresponding amine .
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- A study by Al-Khazragie, Al-Salami, and Al-Fartosy (2022) explored the antimicrobial and antioxidant properties of N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide derivatives, which include compounds similar to 2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide. These derivatives exhibited notable antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antioxidant efficiency (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Anticancer Properties
- Research by Yushyn, Holota, and Lesyk (2022) focused on the synthesis of thiadiazole derivatives with potential anticancer properties. The study involved the creation of a pyrazoline-bearing hybrid molecule with a 1,3,4-thiadiazole moiety, indicating potential in anticancer applications (Yushyn, Holota, & Lesyk, 2022).
Synthesis and Characterization
- The work by Yu et al. (2014) involved the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, showing the diverse synthetic possibilities of thiadiazole compounds, including those related to this compound (Yu et al., 2014).
Molecular Structure and Crystallography
- Investigations by Boechat et al. (2011) on the structures of thiadiazole derivatives, similar to the compound , offer insights into the molecular and crystallographic aspects. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Boechat et al., 2011).
Enzyme Inhibition for Cancer Treatment
- Shukla et al. (2012) designed and synthesized BPTES analogs, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, as glutaminase inhibitors. These compounds demonstrate significant potential in cancer treatment, highlighting the role of thiadiazole derivatives in therapeutic applications (Shukla et al., 2012).
Properties
IUPAC Name |
2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-17-8-5-3-2-4-7(8)10-14-15-11(18-10)13-9(16)6-12/h2-5H,6H2,1H3,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICZRDLJNHRBQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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